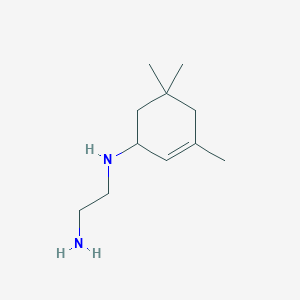![molecular formula C20H30O6S3Si2 B14561371 [Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) CAS No. 61895-85-0](/img/structure/B14561371.png)
[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) is a complex organosilicon compound characterized by its unique structure, which includes a trisulfane linkage and trimethoxysilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) typically involves the reaction of 2-methyl-4,1-phenylenediamine with a trisulfane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the trisulfane linkage. The trimethoxysilane groups are introduced through a subsequent reaction with trimethoxysilane in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) can undergo various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, yielding simpler thiol or sulfide compounds.
Substitution: The trimethoxysilane groups can participate in substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the trisulfane linkage can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules and their interactions.
Industry: Used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which [Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) exerts its effects involves the interaction of its functional groups with target molecules. The trisulfane linkage can undergo redox reactions, while the trimethoxysilane groups can form strong covalent bonds with substrates. These interactions are mediated by molecular pathways involving electron transfer and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
[Trithiobis(methyl-4,1-phenylene)]bis(trimethoxysilane): Similar structure but with a different sulfur linkage.
[Bis(trimethoxysilyl)phenylene]sulfide: Contains a sulfide linkage instead of a trisulfane linkage.
Uniqueness
[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) is unique due to its trisulfane linkage, which imparts distinct chemical properties compared to similar compounds. This linkage allows for specific redox reactions and interactions that are not possible with simpler sulfide or disulfide linkages.
Properties
CAS No. |
61895-85-0 |
|---|---|
Molecular Formula |
C20H30O6S3Si2 |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
trimethoxy-[2-methyl-4-[(3-methyl-4-trimethoxysilylphenyl)trisulfanyl]phenyl]silane |
InChI |
InChI=1S/C20H30O6S3Si2/c1-15-13-17(9-11-19(15)30(21-3,22-4)23-5)27-29-28-18-10-12-20(16(2)14-18)31(24-6,25-7)26-8/h9-14H,1-8H3 |
InChI Key |
PNDZADRCIUHNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SSSC2=CC(=C(C=C2)[Si](OC)(OC)OC)C)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


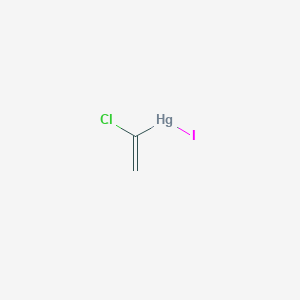
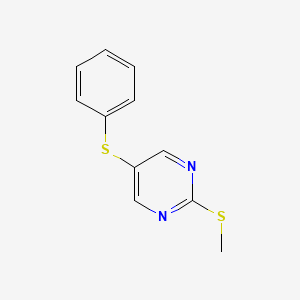
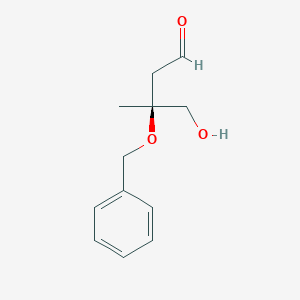
![3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14561309.png)
![5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile](/img/structure/B14561324.png)
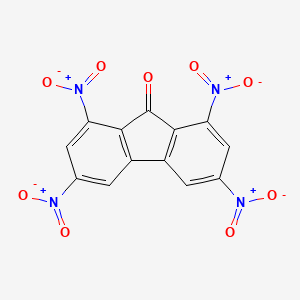
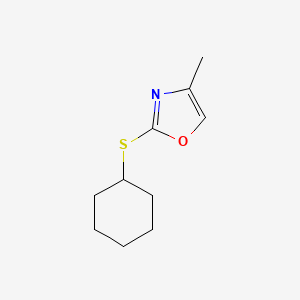
![Methyl 2-[(4-chlorophenyl)acetyl]benzoate](/img/structure/B14561330.png)
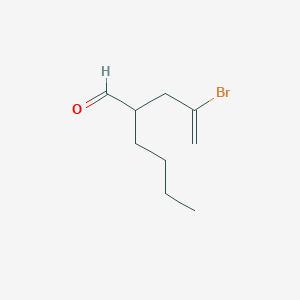
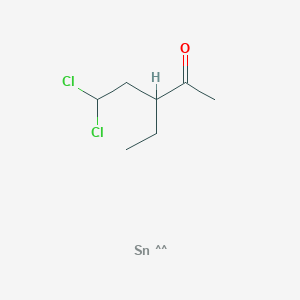
![2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14561342.png)
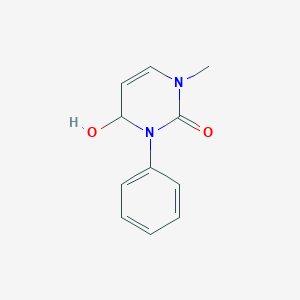
![4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine](/img/structure/B14561357.png)
